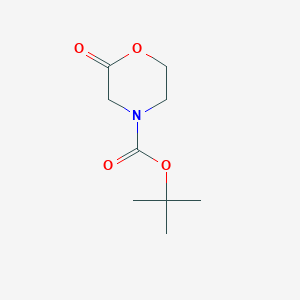

tert-Butyl 2-oxomorpholine-4-carboxylate

CAS No.: 1140502-97-1

Cat. No.: VC2603814

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1140502-97-1 |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | tert-butyl 2-oxomorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h4-6H2,1-3H3 |

| Standard InChI Key | PDZLTNQMFWCEJQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOC(=O)C1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(=O)C1 |

Introduction

Chemical Properties and Structure

Basic Identification

tert-Butyl 2-oxomorpholine-4-carboxylate is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is identified by the CAS registry number 1140502-97-1 and is also known by several synonyms including N-Boc morpholin-2-one, 4-Morpholinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester, and 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate . The compound's structure features a morpholine ring with specific functional groups that contribute to its chemical behavior and applications.

Structural Characteristics

The molecular structure of tert-Butyl 2-oxomorpholine-4-carboxylate is characterized by a six-membered morpholine ring containing oxygen and nitrogen atoms. The nitrogen atom is bonded to a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The compound also contains a carbonyl group (C=O) within the morpholine ring, making it a lactone derivative. This structural arrangement is represented by the SMILES notation: CC(C)(C)OC(=O)N1CCOC(=O)C1 . The presence of these functional groups—particularly the tert-butyl group and the carbonyl moieties—significantly influences the compound's reactivity and stability.

Physical and Chemical Properties

tert-Butyl 2-oxomorpholine-4-carboxylate possesses several important physical and chemical properties that determine its behavior in various applications. The compound's structure, particularly the tert-butyl group, provides steric hindrance that contributes to its stability in certain chemical environments. The presence of the Boc protecting group makes it particularly useful in synthetic organic chemistry, as this group can be selectively removed under specific conditions. The compound's InChI key is PDZLTNQMFWCEJQ-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a suitable base. The general reaction scheme involves several steps that must be carefully controlled to ensure high yield and purity of the final product. The reaction mixture is typically stirred at room temperature for several hours, followed by purification using standard techniques such as recrystallization or chromatography. This synthetic approach is commonly employed in laboratory settings for preparing this compound for research purposes.

Industrial Production

In industrial settings, the production of tert-Butyl 2-oxomorpholine-4-carboxylate follows principles similar to laboratory synthesis but is conducted on a larger scale with additional considerations for efficiency and cost-effectiveness. The industrial process typically utilizes large-scale reactors for mixing the reagents, along with automated systems to control temperature and reaction times. Purification units are employed to isolate and purify the final product to meet quality specifications. The industrial production method must consider factors such as scalability, safety, and environmental impact.

Chemical Reactivity

Types of Reactions

tert-Butyl 2-oxomorpholine-4-carboxylate can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The compound can undergo oxidation reactions to form different oxo derivatives, reduction reactions to produce alcohols or amines, and substitution reactions to create new derivatives. These reaction pathways are essential for its application as a building block in the synthesis of more complex molecules.

Table 1: Common Reaction Types of tert-Butyl 2-oxomorpholine-4-carboxylate

| Reaction Type | Common Reagents | Principal Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydroxide | Substituted morpholine derivatives |

Reaction Mechanisms

The reactivity of tert-Butyl 2-oxomorpholine-4-carboxylate is largely determined by its functional groups. The carbonyl group in the morpholine ring can act as an electrophile in nucleophilic addition reactions, while the nitrogen atom can participate in various transformations depending on the reaction conditions. The tert-butyl group provides steric hindrance that influences the selectivity of certain reactions. Understanding these mechanistic aspects is crucial for designing effective synthetic routes that utilize this compound as an intermediate.

Applications in Scientific Research

Role in Organic Synthesis

tert-Butyl 2-oxomorpholine-4-carboxylate serves as an important building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, combined with the presence of the Boc protecting group, makes it a valuable intermediate in synthetic pathways. The compound's unique structure allows for selective modifications at specific positions, enabling the creation of diverse molecular scaffolds for various applications.

Medicinal Chemistry Applications

In medicinal chemistry, tert-Butyl 2-oxomorpholine-4-carboxylate has been investigated for its potential as a precursor to therapeutic agents. Studies have shown that it may interact with various biological targets, making it relevant for drug development efforts. The compound has been utilized in the synthesis of novel anticancer agents, where its structure was modified to enhance binding affinity to cancer cell receptors, resulting in improved efficacy compared to existing treatments. This application demonstrates the compound's significance in pharmaceutical research.

Agrochemical Development

tert-Butyl 2-oxomorpholine-4-carboxylate has also found applications in the development of agrochemicals. It has been used as an intermediate in the synthesis of new herbicides, where its structural features have contributed to enhanced selectivity towards target weeds while minimizing effects on non-target species. Field trials of products developed using this compound as a building block have demonstrated substantial increases in crop yield without adverse environmental impacts, highlighting its value in agricultural chemistry.

Biological Activity

Enzyme Interactions

Research indicates that tert-Butyl 2-oxomorpholine-4-carboxylate can modulate the activity of several enzymes, particularly those involved in nucleotide metabolism. It has been identified as a potential inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria, suggesting possible antibacterial properties. These enzyme interactions are fundamental to understanding the biological effects of this compound and its derivatives.

Cellular Effects

In vitro studies have demonstrated that tert-Butyl 2-oxomorpholine-4-carboxylate influences cellular signaling pathways and may promote cell proliferation in certain cancer cell lines. The compound has also been studied for its role in stabilizing pH levels in cell cultures, which is vital for maintaining cellular function. These cellular effects have important implications for its potential applications in biomedical research and therapeutic development.

Antimicrobial Activity

Investigations into the antimicrobial properties of tert-Butyl 2-oxomorpholine-4-carboxylate have revealed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent. Standard disk diffusion methods have been used to assess the effectiveness of this compound compared to common antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 12 | Amoxicillin |

| Bacillus subtilis | 18 | Vancomycin |

These findings demonstrate that tert-Butyl 2-oxomorpholine-4-carboxylate exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anticancer Properties

Studies on the effects of tert-Butyl 2-oxomorpholine-4-carboxylate on human cancer cell lines have revealed dose-dependent inhibition of cell viability in breast cancer cells. Cytotoxicity testing using MTT assays has provided valuable insights into the compound's potential anticancer properties.

Table 3: Effect on Cancer Cell Viability

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These results indicate a clear dose-response relationship, with higher concentrations of the compound leading to reduced cancer cell viability. This suggests potential applications in cancer research and therapy.

Comparative Analysis

Comparison with Similar Compounds

tert-Butyl 2-oxomorpholine-4-carboxylate possesses unique characteristics that distinguish it from similar compounds. The presence of the tert-butyl group provides steric hindrance that influences its reactivity in various chemical environments. Compared to similar morpholine derivatives, it offers better stability and reactivity in certain chemical reactions, making it a preferred choice in organic synthesis. Its specific structural features enable selective modifications that are crucial for its applications in chemical research and development.

Future Research Directions

Unexplored Areas

Despite the current knowledge about tert-Butyl 2-oxomorpholine-4-carboxylate, several aspects of this compound remain unexplored. More detailed mechanistic studies of its biological activities could provide insights into its mode of action against bacteria and cancer cells. Investigations into its potential environmental impact and degradation pathways would be valuable for assessing its sustainability in various applications. Research on structure-activity relationships could guide the design of more effective derivatives for specific purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume